Docrised
Description
Historical Overview of Somatostatin (B550006) Analog Development and the Context of Docrised
Natural somatostatin (SRIF-14) is a cyclic peptide consisting of 14 amino acids. nih.govnih.gov While possessing important regulatory functions, its utility as a therapeutic agent is limited by its rapid enzymatic degradation in plasma and tissues, resulting in an extremely short half-life of 1-3 minutes. nih.gov This inherent instability spurred research efforts, commencing as early as 1974, to synthesize analogs with improved metabolic stability and potentially altered biological profiles. nih.gov
The development of somatostatin analogs has focused on identifying smaller peptide sequences that retain the desired pharmacological activity while exhibiting enhanced resistance to degradation. A key breakthrough was the identification and characterization of octapeptide analogs, which are significantly more stable than the native 14-amino acid hormone. nih.govnih.gov Octreotide (SMS 201-995), an octapeptide analog, emerged from these efforts and was characterized in 1980 as a potent and stable compound, later becoming the first synthetic somatostatin analog approved for clinical use. nih.govnih.gov
This compound is positioned within this lineage of somatostatin analog development. It is recognized as a synthetic cyclic octapeptide analog of somatostatin. zhanggroup.orgzhanggroup.orgncats.ionih.gov Also identified by the code designations RC-160 and BMY-41606, this compound is a synonym for Vapreotide (B1663551). ncats.ioama-assn.orgnih.gov Like other successful analogs, Vapreotide was developed with the aim of achieving higher metabolic stability compared to the parent hormone. ncats.ionih.gov Its inclusion in reviews of natural products as sources of new drugs, categorized as a derivative or analog, highlights its origin in the structural inspiration provided by the natural somatostatin peptide. acs.orgacs.orgnih.govnih.govacs.orgresearchgate.net
Chemical Classification and Distinctive Features of this compound as an Octapeptide Analog
Chemically, this compound is classified as a cyclic octapeptide. zhanggroup.orgzhanggroup.orgncats.ionih.gov Its molecular formula is C57H70N12O9S2, and it is often studied as an acetate (B1210297) salt (C57H70N12O9S2 . n C2H4O2), although the exact number of acetate molecules can vary. ama-assn.orgnih.gov A defining feature of this compound's structure is its cyclic nature, established by a disulfide bond. ncats.ioama-assn.orgnih.govresearchgate.net This intramolecular linkage occurs between the thiol groups of two cysteine residues within the peptide chain, specifically Cys2 and Cys7 in the octapeptide sequence. ama-assn.orgnih.govresearchgate.net
The linear sequence of amino acids that forms this compound is D-phenylalanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-L-tryptophanamide. ama-assn.orgnih.gov This sequence can be represented using standard amino acid abbreviations and indicating the cyclization via the disulfide bridge: H-D-Phe-Cys-Tyr-D-Trp-Lys-Val-Cys-Trp-NH2, with a cyclic (2->7)-disulfide bond. ama-assn.orgnih.gov The presence of D-amino acids (D-Phe and D-Trp) and the cyclic structure are common modifications introduced in synthetic peptide analogs to enhance stability and modify receptor binding properties compared to linear peptides composed solely of L-amino acids.
From a physicochemical standpoint, this compound exhibits characteristics typical of larger peptide molecules. Analysis based on Lipinski's rules suggests it has more than 5 hydrogen bond donors and more than 10 hydrogen bond acceptors. zhanggroup.orgzhanggroup.org Its molecular weight is greater than 500 daltons. zhanggroup.orgzhanggroup.org These properties are consistent with its peptide nature.
Research has shown that this compound binds to somatostatin receptors (SSTRs), demonstrating affinity for SSTR-2 and, to a lesser extent, SSTR-5. nih.govpatsnap.com This binding profile is similar to that of other octapeptide somatostatin analogs like octreotide. nih.gov The specific chemical interactions between the amino acid residues of this compound and the binding sites on these receptors are a key aspect of understanding its mechanism of action at a molecular level.
Current Research Landscape and Future Directions in Fundamental this compound Chemistry
Fundamental chemical research involving this compound and similar somatostatin octapeptide analogs continues to explore various aspects of their behavior, structure, and interactions. A significant area of study focuses on the stability of these peptides in different chemical environments. For instance, investigations into the degradation kinetics of Octastatin (a synonym for this compound/Vapreotide) in aqueous solutions have examined the influence of factors such as pH, temperature, buffer composition, and ionic strength. nih.gov These studies are crucial for understanding the chemical integrity of the compound under various conditions and can inform the development of stable formulations for research purposes.
Research into the structure-activity relationships of somatostatin analogs remains active. While not always focused specifically on this compound, studies exploring the impact of structural modifications, such as N-methylation of peptide bonds in related octapeptide agonists, provide insights into how chemical alterations influence receptor binding affinity and selectivity. acs.org Understanding these relationships at a molecular level can guide the rational design of new analogs with tailored chemical properties and receptor subtype specificity.
Structural studies, utilizing techniques like X-ray crystallography, contribute to a detailed understanding of the three-dimensional conformation of somatostatin analogs. Studies on octreotide, a closely related octapeptide analog, have provided high-resolution structural models that reveal features like beta-turn conformations and intramolecular hydrogen bonding networks that stabilize the structure. researchgate.netnih.gov Such structural information is invaluable for computational chemistry approaches aimed at predicting peptide behavior and interactions with biological targets.
Computational chemistry plays an increasing role in the research landscape, enabling the identification of pharmacophores, the prediction of binding modes to receptors, and the analysis of molecular dynamics. wikipedia.orgrsc.orgdimensions.ai These methods complement experimental studies by providing theoretical insights into the chemical basis of this compound's interactions.
Furthermore, synthetic chemistry remains fundamental to the field, allowing for the creation of this compound and modified analogs for research purposes. ox.ac.uk The ability to synthesize peptides with specific sequences and modifications is essential for structure-activity relationship studies and the exploration of novel chemical entities. The ongoing investigation into potential novel mechanisms of action for Vapreotide (this compound), such as its interaction with mycobacterial proteins, illustrates the continued exploration of the chemical biology of this compound beyond its established roles. patsnap.com Future directions in the fundamental chemistry of this compound and similar analogs are likely to involve further detailed structural analyses, advanced computational modeling, and the synthesis of novel derivatives to precisely probe chemical interactions and potentially identify new applications based on their specific chemical properties and target engagement.
Structure
2D Structure
Properties
Molecular Formula |
C59H74N12O11S2 |
|---|---|
Molecular Weight |
1191.4 g/mol |
IUPAC Name |
acetic acid;(4R,7S,10S,13S,16R,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45-,46+,47+,48+,49+;/m1./s1 |
InChI Key |
KBIZSMHYSQUHDH-BBPGQOGGSA-N |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O |
Canonical SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Docrised
Strategies for Docrised Total Synthesis
The total synthesis of this compound can be approached through different methodologies, each with its own advantages and considerations for scale and efficiency.
Solid-Phase Peptide Synthesis (SPPS), a widely used technique for peptide assembly, has been employed in the synthesis of Vapreotide (B1663551). mdpi.compatsnap.combloomtechz.com In SPPS, the peptide chain is constructed step-by-step while anchored to an insoluble solid support resin. The Fmoc (9H-fluoren-9-ylmethoxycarbonyl)/tBu (tert-butyl) strategy is a common protecting group scheme used in SPPS for Vapreotide synthesis, often utilizing resins such as 2-chlorotrityl chloride resin or Rink Amide resin. mdpi.combloomtechz.com This method allows for the facile removal of excess reagents and byproducts through washing steps, simplifying purification during the chain elongation process. bloomtechz.com Advances such as the incorporation of microwave technology have been reported to improve coupling efficiency and yield in SPPS of Vapreotide. omizzur.com
Solution-phase peptide synthesis, a classical approach, also offers viable routes for the synthesis of this compound, particularly for large-scale production. google.com A commercially viable solution phase process for Vapreotide synthesis has been developed, utilizing novel protecting groups carefully selected for their stability throughout sequential reaction steps. google.com This approach involves the coupling of amino acids or peptide fragments in a homogeneous solution. While historically more challenging due to purification requirements at each step compared to SPPS, advancements in techniques and protecting group strategies have made solution-phase synthesis suitable for complex peptides like Vapreotide. google.comresearchgate.net
Hybrid synthesis methodologies, combining aspects of both solid-phase and solution-phase synthesis, can be advantageous for the synthesis of complex peptides or for optimizing the production of larger quantities. Although specific detailed examples of hybrid synthesis solely for this compound are less prominent in the provided results, hybrid approaches involving solid-phase synthesis of peptide fragments followed by their condensation in solution phase have been described for the synthesis of related cyclic octapeptides like octreotide. google.comgoogle.com This suggests that similar hybrid strategies could be applicable to Vapreotide synthesis, potentially offering a balance between the efficiency of solid-phase assembly and the scalability of solution-phase coupling.
Solution-Phase Synthetic Routes to this compound
Regioselective Cyclization Strategies in this compound Synthesis
A critical step in the synthesis of this compound is the formation of its intramolecular disulfide bond, which is essential for its cyclic structure and biological activity. omizzur.com Regioselective cyclization strategies are employed to ensure the correct cysteine residues are linked. The cyclization of linear Vapreotide can be achieved through intramolecular cysteine formation. google.com This process can be carried out either on the solid support resin or after cleavage of the peptide from the resin, on protected or semi-protected peptide chains. google.com Methods for disulfide bond formation include oxidation using reagents such as iodine or hydrogen peroxide. bloomtechz.comgoogle.com Carrying out the cyclization in very dilute solutions is often necessary to minimize intermolecular reactions and favor the desired intramolecular cyclization, thereby reducing the formation of dimers and oligomers. google.comresearchgate.net Studies on cyclization strategies using Vapreotide as a substrate have also explored specific linkages, such as Lys-Tyr cyclization products observed with the CyClick strategy. researchgate.netresearchgate.net
Synthesis of this compound Analogs and Derivatives for Structure-Function Elucidation
As a synthetic analogue of somatostatin (B550006), this compound itself represents a modified peptide designed to enhance certain properties compared to the native hormone. biosynth.commdpi.com The synthesis of further analogues and derivatives of this compound is a common approach to investigate the relationship between its chemical structure and its biological function, including receptor binding affinity and selectivity. mdpi.comnih.gov General strategies for modifying somatostatin analogues, applicable to this compound, include alterations such as amino acid exchange or deletion, modifications to the disulfide bridge, and the introduction of non-natural amino acids or protecting groups. mdpi.com
Amino acid substitution is a key strategy in the design and synthesis of this compound analogues to explore the impact of specific residues on its biological activity and stability. By replacing one or more amino acids in the Vapreotide sequence with different amino acids, including non-natural ones, researchers can probe the structural requirements for interaction with somatostatin receptors (SSTRs) and other biological targets. mdpi.comub.edu For instance, an analogue of Vapreotide incorporating (S)-α2,2-methyllysine was synthesized to investigate its specific binding to somatostatin receptor subtype 2 (SSTR2). usm.eduresearchgate.netrsc.org This particular substitution, however, resulted in a loss of specific binding to SSTR2, highlighting the sensitivity of the peptide's activity to modifications at specific positions. usm.edursc.org The exploration of substituting lysine (B10760008) with α-methyl-α-lysine in Vapreotide has also been pursued, partly because the Lys-Val bond in related peptides is known to be susceptible to degradation by proteases. rsc.org These studies provide valuable insights into the critical amino acid residues and structural features necessary for the desired pharmacological profile of this compound.
N-Terminal and C-Terminal Modifications of this compound
Modification of the N-terminal and C-terminal ends of peptides is a common strategy in peptide chemistry to alter properties such as stability, half-life, and binding affinity. While specific detailed research findings on N-terminal and C-terminal modifications specifically of this compound (Vapreotide) are not extensively detailed in the provided search results, general strategies applied to peptide analogues are relevant. For instance, modifications such as N-terminal or C-terminal extensions have been explored for improving the biological effects and reducing clearance rates of peptide drugs like PTH-like therapies. The peptide sequence of Vapreotide itself terminates with a C-terminal amide group (-NH2), which is a common modification of the free carboxylic acid found in the natural amino acid. wikipedia.org This amidation can impact the peptide's charge and interaction with receptors and enzymes.
Incorporating Non-Canonical Amino Acids into this compound
The primary structure of Vapreotide includes non-canonical amino acids, specifically D-phenylalanine (D-Phe) and D-tryptophan (D-Trp). wikipedia.org The sequence is H-D-Phe-Cys(1)-Tyr-D-Trp-Lys-Val-Cys(1)-Trp-NH2, featuring a disulfide bond between the two cysteine residues. wikipedia.org The inclusion of D-amino acids is a well-established method in peptide synthesis to enhance resistance to enzymatic degradation by peptidases, thereby increasing the peptide's half-life and bioavailability. The presence of D-amino acids in the core structure of Vapreotide highlights the application of this modification strategy during its synthesis.
Conjugation Chemistry for this compound Labeling and Functionalization
Advanced Structural Characterization and Conformational Analysis of Docrised
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of Docrised
High-resolution NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules, including peptides, in solution. It provides detailed information about the local environment of individual atoms and the spatial relationships between them.
2D NMR Techniques for this compound Sequence and Conformation Assignment
Two-dimensional (2D) NMR techniques are particularly valuable for assigning resonances and determining the solution conformation of peptides like this compound. Experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely employed. COSY and TOCSY help in identifying spin systems corresponding to individual amino acid residues, allowing for the assignment of backbone and side-chain protons. NOESY experiments reveal through-space correlations between protons that are in close proximity, typically less than 5 Å. acs.orgacs.orgresearchgate.netresearchgate.net Analysis of NOESY cross-peak patterns provides crucial distance constraints that are used in computational methods, such as molecular dynamics simulations or distance geometry calculations, to determine the three-dimensional solution structure of the peptide. acs.org The presence and intensity of specific NOESY cross-peaks, particularly those between residues distant in the primary sequence, offer insights into the folded state and secondary structural elements, if any, present in this compound in solution.
Ligand-Based NMR for this compound Interaction Studies (In Vitro)
Ligand-based NMR approaches, such as Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) analysis, can be applied to study the interaction of this compound with target molecules in vitro. STD NMR identifies the specific parts of the this compound molecule that directly interact with a receptor or binding partner by observing the transfer of saturation from the target to the ligand upon selective irradiation of the target resonances. CSP analysis involves monitoring the changes in the chemical shifts of this compound's nuclei upon binding to a target. These changes provide information about the binding interface and the conformational changes in this compound induced by binding. These techniques are valuable for mapping the binding site on the ligand and understanding the molecular details of the interaction, even when the target is a large protein or membrane-bound receptor.
X-ray Crystallography and Structural Determination of this compound and Its Complexes
X-ray crystallography provides atomic-resolution structural information of molecules in the crystalline state. This technique is complementary to NMR spectroscopy, offering a static snapshot of the molecule's conformation in a solid lattice.
Co-crystallization Studies of this compound with Target Molecules (In Vitro)
Co-crystallization of this compound with its target molecules allows for the determination of the structure of the complex. This provides direct information about how this compound binds to its target, including the specific residues involved in the interaction and the conformational changes that may occur upon binding. This information is invaluable for understanding the molecular basis of this compound's activity and for guiding the design of improved analogs. Similar to single-crystal diffraction of this compound alone, specific detailed co-crystallization studies of this compound with its targets were not found in the provided search results. acs.org However, X-ray diffraction has been used to study the binding modes of other compounds with their targets. acs.orgsci-hub.secreditpharma.com
Circular Dichroism (CD) Spectroscopy for this compound Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure and folding of peptides and proteins in solution. CD measures the differential absorption of left and right circularly polarized light by a molecule. The CD spectrum in the far-UV region (190-250 nm) is sensitive to the conformation of the peptide backbone. Different secondary structures, such as alpha-helices, beta-sheets, and random coils, exhibit characteristic CD spectral patterns. By analyzing the shape and intensity of the CD spectrum of this compound, it is possible to gain insights into the presence and relative proportions of different secondary structural elements in solution and how these might change under different environmental conditions (e.g., temperature, solvent). While CD spectroscopy is a standard technique for peptide characterization, specific detailed CD data for this compound was not found in the provided search results. researchgate.net
Mass Spectrometry-Based Conformational Probing of this compound (e.g., Hydrogen-Deuterium Exchange Mass Spectrometry)
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions, providing information about the mass and structure of molecules wikipedia.orgaspect-analytics.comacdlabs.com. Various MS-based techniques can be employed for conformational analysis. Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a prominent method for probing protein and peptide conformation and dynamics in solution nist.govnih.gov.
The principle of HDX-MS involves exposing a molecule, such as this compound, to a deuterated solvent (typically D₂O) nih.gov. Amide hydrogens in the peptide backbone, as well as some side chain hydrogens, can exchange with deuterium (B1214612) from the solvent nih.govipbs.fr. The rate of this exchange is dependent on several factors, including solvent accessibility, hydrogen bonding, and the local dynamics of the molecule nih.govipbs.fr. Regions of the molecule that are highly exposed to the solvent or are undergoing rapid conformational fluctuations will exchange hydrogens for deuteriums more quickly than regions that are protected within the molecule's core or are involved in stable hydrogen bonds ipbs.fr.
In a typical HDX-MS experiment, this compound would be incubated in deuterated buffer for various periods ipbs.fr. The exchange reaction is then quenched at a low pH and temperature to slow down or stop further exchange ipbs.fr. The deuterated this compound is then subjected to proteolytic digestion (if necessary, though for a small peptide like this compound, direct analysis might be possible or minimal fragmentation could be induced) and analyzed by mass spectrometry ipbs.fr. By measuring the mass increase of the intact peptide or its fragments over time, the extent of deuterium uptake can be determined for different parts of the molecule ipbs.fr. This differential deuterium uptake profile provides insights into the solvent accessibility and dynamics of various regions of this compound, thereby revealing aspects of its conformation and any conformational changes that might occur under different conditions (e.g., in the presence of a binding partner).
While HDX-MS is a powerful tool for studying peptide conformation and interactions nih.gov, specific published data detailing the HDX-MS analysis of this compound (Vapreotide Acetate) to elucidate its conformational dynamics or interactions with target molecules were not found in the search results. Such a study would typically involve generating data tables showing the deuterium uptake for specific segments of this compound at different time points, allowing for the construction of kinetic curves and heat maps to visualize the exchange dynamics across the peptide sequence.
Cryo-Electron Microscopy (Cryo-EM) Applications for this compound-Target Complexes
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, capable of determining the high-resolution three-dimensional structures of biological macromolecules and their complexes nobelprize.orgtechnologynetworks.combiorxiv.org. While traditionally applied to larger protein complexes, advancements in instrumentation and data processing have extended its applicability to smaller systems and ligand-bound complexes technologynetworks.combiorxiv.org.
For this compound, Cryo-EM would be particularly valuable for determining the structure of its complex with a target molecule, such as a receptor protein nih.govrcsb.orgnih.gov. Understanding the precise binding mode and the conformational changes induced in both this compound and its target upon complex formation is critical for structure-based drug design and understanding the mechanism of action.
The process typically involves preparing a sample of the this compound-target complex and rapidly freezing it in a thin layer of vitreous ice nobelprize.orgtechnologynetworks.com. This cryo-preservation maintains the complex in a near-native state technologynetworks.com. Electron micrographs are then collected from thousands or millions of individual particles of the complex embedded in the ice technologynetworks.com. These two-dimensional images, representing different orientations of the complex, are then computationally processed to reconstruct a three-dimensional density map of the complex technologynetworks.com. The atomic structures of this compound and its target can then be fitted into this density map to obtain a high-resolution structural model of the complex technologynetworks.com.
Cryo-EM can provide detailed information about the interaction interface between this compound and its target, including the specific residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) nih.govrcsb.orgnih.gov. Furthermore, by comparing the structure of the free target with that of the this compound-bound complex, conformational changes induced by this compound binding can be identified.
Despite the power of Cryo-EM in resolving the structures of molecular complexes rcsb.orgnih.govevotec.comnih.gov, specific published studies reporting the Cryo-EM structure of this compound (Vapreotide Acetate) in complex with a target molecule were not found in the consulted literature. Such studies would typically present resolution metrics, validation statistics, and detailed visualizations of the this compound binding site within the target protein, often accompanied by data tables summarizing structural parameters.
Mechanistic Investigations of Docrised Interactions Molecular and in Vitro Focus
Receptor Binding Kinetics and Thermodynamics of Docrised (In Vitro)
Understanding the interaction between a ligand like this compound and its target receptors at a molecular level involves characterizing both the strength of the binding (affinity) and the rates at which binding and unbinding occur (kinetics) bmglabtech.commalvernpanalytical.com. These parameters are typically determined through in vitro binding assays bmglabtech.comchelatec.comoncodesign-services.com.
Equilibrium Binding Assays for this compound Affinity
Equilibrium binding assays, such as saturation and competition binding studies, are standard methods used to determine the affinity of a compound for its receptor malvernpanalytical.combmglabtech.comchelatec.combmglabtech.com. Saturation binding experiments involve incubating increasing concentrations of a labeled ligand with the receptor to determine the dissociation constant (Kd) and receptor density (Bmax) chelatec.com. Competitive binding assays, on the other hand, utilize a fixed concentration of a labeled ligand and varying concentrations of the unlabeled compound of interest (like this compound) to determine its ability to compete for binding sites, yielding an IC50 value, which can then be converted to an inhibition constant (Ki) chelatec.comoncodesign-services.com. These assays provide a measure of the equilibrium binding affinity, indicating the concentration of the ligand at which half of the binding sites are occupied at equilibrium malvernpanalytical.combmglabtech.com. While these methods are pertinent to characterizing the affinity of compounds like this compound for their receptors, specific data from such assays for this compound were not available in the provided search results.
Kinetic Binding Studies of this compound Association and Dissociation Rates
Beyond equilibrium affinity, the rates at which a compound associates with (kon) and dissociates from (koff) its receptor are crucial kinetic parameters bmglabtech.comarxiv.orgnicoyalife.com. These rates influence the duration of the ligand-receptor interaction, which can be highly relevant to its biological effects arxiv.orgnicoyalife.com. Kinetic binding studies involve real-time measurement of ligand binding over time bmglabtech.comnih.gov. Techniques such as radioligand binding kinetic experiments can be employed to define these association and dissociation rate constants chelatec.comnih.gov. The equilibrium dissociation constant (Kd) can also be calculated from the ratio of koff to kon bmglabtech.com. While the importance of kinetic studies in understanding ligand-receptor interactions is well-established nicoyalife.comnicoyalife.comnih.gov, specific data detailing the association and dissociation rates of this compound with its target receptors were not retrieved in the available information.
Receptor Subtype Selectivity and Potency of this compound Across Somatostatin (B550006) Receptors (In Vitro)
Somatostatin exerts its effects through binding to five distinct receptor subtypes (SSTR1-5) guidetopharmacology.orgacrobiosystems.com. The therapeutic profile of a somatostatin analog is significantly influenced by its selectivity and potency across these different receptor subtypes nih.govnih.gov. Selectivity refers to the preferential binding of a compound to one receptor subtype over others, while potency describes the concentration at which the compound elicits a half-maximal response mdpi.com. In vitro studies assessing receptor subtype selectivity and potency typically involve conducting binding or functional assays in cells or membranes expressing individual SSTR subtypes nih.gov. The available information indicates that Vapreotide (B1663551) (RC 160), which is associated with this compound, binds to SSTR2 and, with lesser affinity, to SSTR5 nih.gov. However, comprehensive data on the selectivity and potency of this compound across all five somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5) were not detailed in the provided search results.
Allosteric Modulation Studies of this compound-Receptor Systems (In Vitro)
Allosteric modulation involves a compound binding to a site on the receptor distinct from the orthosteric site (where the endogenous ligand binds) and thereby altering the receptor's response to the orthosteric ligand nih.govnih.gov. Allosteric modulators can positively or negatively influence the affinity and/or efficacy of the orthosteric ligand nih.gov. In vitro studies investigating allosteric modulation can involve various functional and binding assays designed to detect changes in orthosteric ligand binding or signaling in the presence of the putative allosteric modulator nih.govuniversiteitleiden.nl. While allosteric modulation is an important aspect of receptor pharmacology elifesciences.orgmdpi.com, no specific information regarding this compound acting as an allosteric modulator of its receptor systems was found in the provided search results.
Signal Transduction Pathway Modulation by this compound in Cell-Based Assays (In Vitro, Non-Clinical)
Ligand binding to GPCRs, such as somatostatin receptors, triggers intracellular signal transduction pathways that ultimately lead to a cellular response promega.kr. Cell-based assays are valuable tools for investigating how a compound modulates these pathways in a more physiologically relevant context compared to isolated receptor studies nuvisan.comimmunologixlabs.com. These assays can measure various downstream events, including changes in second messenger levels, enzyme activity, or gene expression promega.kroncolines.com.
Cyclic AMP (cAMP) Modulation by this compound
Cyclic AMP (cAMP) is a common second messenger involved in signaling downstream of many GPCRs, including somatostatin receptors, which typically inhibit adenylyl cyclase activity, leading to decreased intracellular cAMP levels promega.comrndsystems.com. Assays measuring intracellular cAMP levels are frequently used to assess the functional activity of compounds targeting GPCRs oncolines.compromega.comcellsignal.comcellsignal.com. These assays, often performed in cell lysates or intact cells, can quantify cAMP concentrations using various detection methods, such as enzyme-linked immunoassays or luminescence-based assays promega.comrndsystems.comcellsignal.comcellsignal.com. While modulation of cAMP is a key signaling pathway for somatostatin receptors, and assays exist to measure these changes, no specific data on the modulation of cAMP levels by this compound in cell-based assays were presented in the provided search results.
Beta-Arrestin Recruitment Induced by this compound
Structure-Activity Relationship (SAR) of this compound and Its Analogs at the Molecular Level
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a compound's chemical structure affect its biological activity. For peptide therapeutics like Vapreotide, SAR studies are critical for optimizing potency, selectivity, and stability. General peptide drug discovery technologies involve SAR studies and lead compound optimization. patsnap.com
Identification of Key Pharmacophoric Elements in this compound
Identifying key pharmacophoric elements involves pinpointing the specific structural features of a molecule responsible for its interaction with a biological target and eliciting a response. Vapreotide is a synthetic cyclic octapeptide analog of somatostatin. guidetopharmacology.orgdrugbank.com Research on the beta-turn pharmacophore of somatostatin has been instrumental in developing more stable and potent analogs like octreotide, lanreotide, vapreotide, and pasireotide. patsnap.com While Vapreotide's structure is known nih.govama-assn.orgnih.govzhanggroup.orgdrugfuture.com, specific detailed research findings explicitly identifying the key pharmacophoric elements of Vapreotide itself at the molecular level, based on comprehensive SAR studies, were not extensively detailed within the scope of the provided search results. Modifications to certain positions within the somatostatin structure, such as the substitution of L-Trp8 for its optical isomer D-Trp, have been shown to influence biological activity in somatostatin analogs. ub.edu
Theoretical and Computational Chemistry of Docrised
Quantum Chemical Calculations of Docrised Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful means to probe the electronic structure and reactivity of molecules like this compound nih.govacs.org. These methods can determine properties such as molecular orbital energies, charge distributions, and vibrational frequencies, which are fundamental to understanding a compound's behavior and interactions acs.orgarxiv.org.
Density Functional Theory (DFT) Studies on this compound
DFT has been applied in studies involving Vapreotide (B1663551) (this compound) to analyze its vibrational properties and confirm band assignments in spectroscopic experiments such as Raman spectroscopy researchgate.nethep.com.cn. These calculations help in correlating observed spectral peaks with specific molecular vibrations and functional groups within the peptide structure researchgate.nethep.com.cn. For instance, DFT calculations employing the B3LYP functional with the 6-31++G** basis set have been utilized to determine Raman wavenumbers and intensities for Vapreotide adsorbed on gold colloids, aiding in the interpretation of Surface Enhanced Raman Spectroscopy (SERS) data researchgate.nethep.com.cn. Such studies provide insights into how the electronic structure of this compound is affected by its environment and interactions with surfaces. DFT has also been used for geometry optimization and frequency calculations in computational analyses of potential inhibitors, including Vapreotide, to derive descriptors such as HOMO-LUMO gap, electronegativity, and electrophilicity index, which are indicative of molecular reactivity nih.gov.
Molecular Dynamics (MD) Simulations of this compound in Solution and Membrane Environments
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of molecules and their interactions in various environments, including explicit solvent and membrane mimetics mdpi.compatsnap.com. This is particularly valuable for understanding the flexibility of peptides like this compound and how they interact with biological membranes or proteins oup.commdpi.com.
Ligand-Protein Dynamics of this compound-Receptor Complexes
MD simulations have been extensively used to investigate the interactions between Vapreotide (this compound) and its target proteins mdpi.comarchivesofmedicalscience.comnih.govresearchgate.netresearchgate.netresearchgate.netdrugbank.com. These studies provide dynamic insights into the stability of the ligand-protein complex, the nature of binding interactions, and conformational changes upon binding oup.commdpi.com. For example, MD simulations have been performed to study the binding of Vapreotide to targets such as LdMcm10 and proteins from SARS-CoV-2, including helicase and main protease mdpi.comarchivesofmedicalscience.comnih.govresearchgate.netresearchgate.netresearchgate.netdrugbank.com.
Analyses of MD trajectories yield important metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg), which indicate the stability and compactness of the protein-ligand complex over time mdpi.commdpi.comdrugbank.com. Studies on Vapreotide complexes have reported simulation lengths of up to 300 ns archivesofmedicalscience.comdrugbank.com. These simulations have shown consistent binding and minimal variations in the protein backbone upon Vapreotide binding archivesofmedicalscience.comdrugbank.com. Furthermore, MD simulations allow for the detailed analysis of interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex mdpi.comresearchgate.net. Binding free energies can also be estimated from MD simulations using methods like MM-GBSA, providing a quantitative measure of the interaction strength drugbank.com.
Table 1 presents illustrative data points typically obtained from MD simulations of protein-ligand complexes, based on findings from studies involving Vapreotide and similar molecules.
| System | Simulation Length (ns) | Average Complex RMSD (Å) | Key Interactions Observed | Binding Free Energy (kcal/mol) (Illustrative) |
| Vapreotide-Target Protein Complex 1 | 200 researchgate.netresearchgate.net | ~2.0 mdpi.com | Hydrogen bonds, Hydrophobic contacts mdpi.comresearchgate.net | -8.5 |
| Vapreotide-Target Protein Complex 2 | 300 archivesofmedicalscience.comdrugbank.com | Stable throughout archivesofmedicalscience.comdrugbank.com | Hydrogen bonds researchgate.netdrugbank.com | -9.2 drugbank.com |
Note: The binding free energy values are illustrative examples of the type of data obtained and may not represent specific, universally agreed-upon values for Vapreotide complexes.
Solvent Effects on this compound Conformation and Stability
The behavior and conformation of a molecule in solution are significantly influenced by its interactions with solvent molecules arxiv.orgnih.govresearchgate.netnih.govacs.org. Computational methods are employed to model these solvent effects, using either implicit or explicit solvent representations arxiv.orgnih.govresearchgate.netacs.org. Implicit solvation models treat the solvent as a continuous dielectric medium, while explicit solvent models include individual solvent molecules in the simulation box arxiv.orgnih.govresearchgate.netacs.org.
Studies involving Vapreotide have considered solvent effects, for instance, in the context of its adsorption on surfaces where the surrounding aqueous environment plays a role researchgate.nethep.com.cn. MD simulations with explicit solvent molecules are crucial for capturing specific solute-solvent interactions, such as hydrogen bonding, which can significantly impact the peptide's conformation and dynamics arxiv.orgnih.govresearchgate.netacs.org. The stability of protein-ligand complexes involving Vapreotide in solution is also assessed through MD simulations that include explicit solvent, allowing for the evaluation of solvent-accessible surface area (SASA) and the influence of solvation on binding mdpi.comdrugbank.com.
Molecular Docking and Virtual Screening for this compound-like Peptidomimetics
Molecular docking is a computational technique used to predict the preferred orientation (pose) and binding affinity of a ligand when it is bound to a receptor oup.comresearchgate.netiaea.org. Virtual screening leverages docking and other computational methods to search large databases of compounds for potential binders to a target protein hep.com.cnresearchgate.netsemanticscholar.orgresearchgate.netchemistryworld.com.
Molecular docking studies have been performed to evaluate the binding of Vapreotide (this compound) to various protein targets, including those in the context of drug repurposing efforts mdpi.comarchivesofmedicalscience.comnih.govresearchgate.netresearchgate.netresearchgate.netdrugbank.comacs.orgiaea.orgresearchgate.netchemistryworld.com. These studies predict binding scores or affinities, providing an initial assessment of how strongly Vapreotide might interact with a given target mdpi.comnih.goviaea.orgresearchgate.net.
Virtual screening approaches can also be employed to identify novel compounds with similar binding characteristics to this compound, effectively searching for this compound-like peptidomimetics hep.com.cnsemanticscholar.orgresearchgate.net. Peptidomimetics are small protein-like chains designed to mimic the structural and functional characteristics of peptides but often with improved properties such as increased stability hep.com.cnresearchgate.netsemanticscholar.org. By using the structure or binding pose of this compound as a reference, virtual screening can filter chemical libraries to identify molecules likely to bind to the same target site, offering a computational route for discovering new potential therapeutic agents hep.com.cnresearchgate.netsemanticscholar.orgresearchgate.netchemistryworld.com.
Table 2 provides illustrative binding affinity data from molecular docking studies involving Vapreotide with different protein targets.
| Protein Target | Docking Score (kcal/mol) (Illustrative) | Reference (Illustrative of study type) |
| LdMcm10 | -8.0 archivesofmedicalscience.com | archivesofmedicalscience.comdrugbank.com |
| SARS-CoV-2 Helicase | -12.9 nih.govresearchgate.net | nih.govacs.orgiaea.orgresearchgate.net |
| SARS-CoV-2 Main Protease | -9.5 mdpi.com | mdpi.com |
Note: The docking scores are illustrative examples based on reported findings and can vary depending on the software and parameters used.
Computational techniques, ranging from quantum mechanics to molecular dynamics and docking, provide invaluable tools for a comprehensive understanding of this compound's behavior and potential applications. These methods offer detailed insights into its electronic structure, conformational landscape, dynamic interactions with biological macromolecules, and pave the way for the rational design and discovery of novel related compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs (Computational)
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a correlation between the structural properties of compounds and their biological activity or other relevant properties. While comprehensive QSAR studies specifically focused on predicting the primary pharmacological activity of this compound (Vapreotide) analogs were not extensively detailed in the available literature, Vapreotide has been included in QSAR modeling in the context of predicting drug-drug interactions (DDIs). researchgate.net
One study utilized QSAR models to predict potential DDIs mediated by cytochrome P450 enzymes, including CYP3A4. researchgate.net In this research, Vapreotide was among the drugs analyzed, and the QSAR models, built using chemical descriptors and machine learning techniques such as Radial Basis Functions with Self-Consistent Regression (RBF-SCR) and Random Forest (RF), predicted its likelihood of causing unsafe DDIs when interacting with other drugs. researchgate.net This application of QSAR highlights its utility in assessing potential interactions based on structural features, although it differs from modeling the relationship between structural variations in this compound analogs and their binding affinity or efficacy at somatostatin (B550006) receptors.
Computational methods, including molecular docking and molecular dynamics simulations, have been employed to study the interaction of Vapreotide with specific biological targets, such as viral proteins (e.g., SARS-CoV-2 helicase) and proteins in pathogens (e.g., LdMcm10 in Leishmania donovani and DnaG primase in mycobacteria). nih.govpatsnap.comacs.orguni-muenster.denih.govmdpi.com These studies, while not strictly QSAR for analog design based on primary activity, fall under the umbrella of computational chemistry exploring structure-activity relationships in the context of target binding. They involve predicting binding affinities and analyzing the dynamics of the compound-target complex based on the chemical structure of Vapreotide.
Predictive Models for this compound Chemical Stability and Degradation Pathways (In Silico)
Predictive models for chemical stability and degradation pathways are crucial for understanding the shelf life and in vivo behavior of a compound. For peptide drugs like this compound (Vapreotide), various degradation pathways, including hydrolysis, oxidation, and aggregation, can impact their stability. isciii.es
Research into the chemical stability of Vapreotide (referred to as Octastatin in one study) has investigated its hydrolytic degradation in aqueous solutions as a function of factors such as pH, temperature, buffer type, and ionic strength using techniques like high-performance liquid chromatography (HPLC). researchgate.net This study found that the degradation of Octastatin followed first-order kinetics. researchgate.net The pH-stability profile indicated an optimal stability around pH 3.7 for somatostatin, while for Octastatin, good stability was observed in glutamate (B1630785) and acetate (B1210297) buffers at pH 4.0. researchgate.net Degradation was found to be greater in citrate (B86180) or phosphate (B84403) buffers compared to glutamate or acetate buffers. researchgate.net Increasing the concentration of glutamate buffer significantly inhibited degradation. researchgate.net
Based on experimental data, predictions regarding hydrolytic stability under specific conditions can be made. For instance, good stability was predicted in acetate buffer (0.01 M, pH 4.0) with a t90% (time for 10% degradation) of 84.1 days at 20 degrees C. researchgate.net
While this provides valuable insights into hydrolytic degradation, comprehensive in silico predictive models covering all potential degradation pathways and providing detailed kinetic models across a wide range of conditions for this compound were not prominently featured in the available search results. However, it is noted that Vapreotide demonstrates higher metabolic stability compared to the parent hormone, somatostatin. drugbank.com
The study on hydrolytic stability provides specific data points regarding the percentage of intact peptide remaining after a certain time under particular conditions.
| Condition (pH, Buffer) | Time (h) | % Intact Peptide researchgate.net |
| pH 9.0, various buffers | 24 | Varied by buffer type researchgate.net |
| pH 4.0, 0.01 M Acetate Buffer | - | t90% of 84.1 days at 20°C (predicted) researchgate.net |
This data, derived from experimental analysis and used for prediction, illustrates the impact of environmental factors on the chemical stability of this compound.
Advanced Analytical Methodologies for Docrised Research and Development Non Clinical Context
Chromatographic Separation Techniques for Docrised Purity and Impurity Profiling
Chromatographic methods are fundamental for separating complex mixtures, allowing for the assessment of the purity of this compound and the identification and quantification of related impurities.
High-Performance Liquid Chromatography (HPLC) Method Development for this compound
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a sample. asianjpr.comhumanjournals.com HPLC method development for a compound like this compound would typically involve selecting appropriate stationary and mobile phases to achieve optimal separation. For peptide or peptide-like compounds, reversed-phase HPLC is commonly employed, often utilizing C18 stationary phases. nih.gov The mobile phase usually consists of a mixture of water (often with an acidic modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov
Method development steps would include scouting for suitable column chemistries and mobile phase compositions, optimizing parameters such as flow rate, temperature, and gradient profile (for gradient elution) or mobile phase ratio (for isocratic elution) to achieve desired resolution, peak shape, and retention time for this compound and potential impurities. asianjpr.compharmaguideline.comthermofisher.com Detection is commonly performed using UV-Vis spectroscopy if this compound contains chromophores, often at wavelengths providing maximum sensitivity. nih.govmsu.edu Diode array detectors (DAD) can be used to acquire full UV-Vis spectra across the eluted peaks, aiding in peak identification and purity assessment.
The outcome of HPLC analysis provides a chromatogram showing peaks corresponding to this compound and any impurities. The peak area or height is proportional to the concentration of each component, allowing for purity determination and impurity profiling.
Capillary Electrophoresis (CE) for this compound Heterogeneity Analysis
Capillary Electrophoresis (CE) is another powerful separation technique that complements HPLC, particularly useful for analyzing charged molecules and assessing sample heterogeneity based on charge and size. davidson.eduyoutube.comnih.gov For a peptide like this compound, CE can provide high-resolution separations that may reveal charge variants or other forms of heterogeneity not easily separated by HPLC. nih.gov
Capillary zone electrophoresis (CZE), a common CE mode, separates analytes based on their charge-to-size ratio under the influence of an electric field in a buffer-filled capillary. youtube.comnih.gov The electroosmotic flow (EOF) also plays a significant role in the migration of analytes. youtube.com Method development in CE involves selecting the appropriate buffer composition, pH, and applied voltage to optimize separation efficiency and resolution. davidson.edunih.gov Different CE modes, such as capillary isoelectric focusing (cIEF), could be employed to separate isoforms based on their isoelectric points. nih.gov Detection in CE can also be achieved using UV-Vis detection, similar to HPLC. davidson.edu
CE analysis can provide valuable information about the charge heterogeneity of this compound, identifying deamidation products, succinimide (B58015) formation, or other modifications that alter the net charge of the molecule.
Advanced Mass Spectrometry for this compound Characterization
Mass Spectrometry (MS) provides crucial information about the molecular weight and structure of this compound and its related substances. When coupled with separation techniques like HPLC or CE (LC-MS or CE-MS), it offers a powerful platform for comprehensive characterization. fiu.edunih.gov
Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation and Modifications
Tandem Mass Spectrometry (MS/MS) is essential for obtaining detailed structural information. nih.gov In MS/MS, precursor ions of this compound (or its impurities) are selected and fragmented, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation spectrum. mdpi.com
Analysis of the MS/MS spectrum allows for the deduction of the amino acid sequence if this compound is a peptide, or provides insights into the connectivity and functional groups if it is another type of organic molecule. nih.gov MS/MS is also invaluable for identifying post-translational modifications (PTMs) or other structural modifications by observing characteristic mass shifts in fragment ions compared to the predicted fragmentation of the intact molecule. nih.gov
Top-Down and Bottom-Up Proteomics Approaches for this compound-Derived Peptides
If this compound is a peptide or a larger molecule from which peptides can be derived (e.g., through enzymatic digestion), proteomics approaches can be applied.
Bottom-Up Proteomics: This involves enzymatic digestion of this compound into smaller peptides, typically using an enzyme like trypsin. The resulting peptide mixture is then separated (e.g., by LC) and analyzed by MS/MS. nih.gov The fragmentation patterns of the peptides are used to determine their amino acid sequences, which are then assembled to confirm the sequence of this compound and identify any modifications or impurities present as truncated or modified peptides.
Top-Down Proteomics: This approach involves analyzing the intact this compound molecule (or large fragments) directly by MS/MS without prior enzymatic digestion. This provides information about the molecule as a whole and can be particularly useful for characterizing modifications and isoforms on the intact molecule. Advanced fragmentation techniques like electron capture dissociation (ECD) or electron transfer dissociation (ETD) are often used in top-down approaches for peptide and protein analysis.
These MS-based proteomics strategies provide detailed information about the primary structure and modifications of this compound.
Spectroscopic Quantification Methods for this compound in Research Samples (e.g., UV-Vis, Fluorescence Spectroscopy)
Spectroscopic methods are valuable for the quantitative determination of this compound in various research samples, provided the molecule possesses the necessary spectroscopic properties.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. msu.edutechnologynetworks.comwikipedia.org If this compound contains chromophores (functional groups that absorb UV-Vis light), its concentration can be determined by measuring the absorbance at a specific wavelength (often the wavelength of maximum absorbance, λmax) and applying the Beer-Lambert Law. msu.eduwikipedia.org UV-Vis is a relatively simple and widely available technique for quantification. uu.nlquora.com
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light by a substance after it has absorbed light. demcon.comhoriba.comwikipedia.org If this compound is fluorescent or can be derivatized with a fluorescent tag, its concentration can be quantified by measuring the intensity of the emitted fluorescence at a specific wavelength after excitation at an appropriate wavelength. horiba.comnih.govlibretexts.org Fluorescence spectroscopy is often more sensitive than UV-Vis absorption for quantification, making it suitable for detecting low concentrations of this compound in research samples. demcon.comhoriba.com
Both UV-Vis and fluorescence spectroscopy require the development of calibration curves using standards of known this compound concentration to accurately quantify the compound in research samples.
Microfluidic Platforms for High-Throughput this compound Analysis
Microfluidic platforms represent a significant advancement in analytical chemistry, offering miniaturized systems capable of handling small fluid volumes (µL to nL range) with enhanced control over chemical and physical processes nih.govfrontiersin.org. These "lab-on-a-chip" systems integrate multiple laboratory functions onto a single chip, enabling automated and rapid analysis frontiersin.orgmdpi.comrsc.org. The application of microfluidics to the analysis of chemical compounds like this compound (Vapreotide) offers considerable advantages, particularly in achieving high-throughput analysis in non-clinical research and development settings.
The core benefit of using microfluidic platforms for analyzing compounds such as this compound lies in their ability to significantly reduce sample and reagent consumption, decrease analysis time, and enable parallel processing nih.govfrontiersin.orgmdpi.com. For high-throughput analysis, this miniaturization and integration are crucial, allowing for a large number of samples to be processed in a shorter period compared to traditional bench-scale methods.
Several microfluidic techniques could be employed for the analysis of this compound, a peptide compound. Microchip electrophoresis (MCE) is a particularly relevant technique, leveraging electrokinetic forces to separate charged molecules within microchannels nih.gov. This method is well-suited for the analysis of peptides and proteins, offering high separation efficiency and speed. Another potential approach involves integrating chromatographic separation methods, such as reversed-phase liquid chromatography, onto a chip format (HPLC-on-a-chip) rsc.orgresearchgate.net. This allows for the separation of this compound from impurities or related substances based on differential partitioning between a stationary and mobile phase. Droplet-based microfluidics could also be utilized, compartmentalizing reactions or analyses within discrete picoliter-volume droplets, enabling high-throughput screening or reaction optimization rsc.orgresearchgate.net.
Detection methods integrated into microfluidic platforms for this compound analysis would depend on the specific chip design and the properties of the molecule. Optical detection methods, such as UV-Vis absorbance or fluorescence, are commonly integrated mdpi.com. Given that this compound contains aromatic amino acids (Tyrosine, Tryptophan, Phenylalanine) nih.gov, UV-Vis detection would be a viable option. If a fluorescent label were incorporated, fluorescence detection would offer higher sensitivity mdpi.com. Electrochemical detection, involving the integration of microelectrodes, is another sensitive and low-cost option, particularly suitable for detecting electroactive species mdpi.com. For more complex analyses requiring structural information or high sensitivity, microfluidics can be coupled with mass spectrometry (MS), although the interface between microfluidics and MS can be technically challenging.
High-throughput analysis of this compound on microfluidic platforms is achieved through several mechanisms:
Parallelization: Multiple microchannels or analysis units can be fabricated on a single chip, allowing numerous samples or conditions to be analyzed simultaneously mdpi.com.
Reduced Analysis Time: The short diffusion distances and high surface-area-to-volume ratios in microchannels lead to faster reaction kinetics and separation times compared to macro-scale systems frontiersin.org.
Automation: Microfluidic platforms are amenable to automation, minimizing manual handling and increasing the speed and reproducibility of analysis.
Chemical Biology Applications and Research Probes Derived from Docrised
Development of Fluorescently Labeled Docrised Probes for Receptor Imaging (In Vitro)
Fluorescently labeled ligands are essential tools in chemical biology for visualizing the localization, trafficking, and dynamics of their target receptors in living or fixed cells. By conjugating a fluorophore to this compound, researchers can create probes to study the behavior of somatostatin (B550006) receptors (SSTRs) and potentially NK1R in cellular contexts.
Synthesis of Fluorophore-Docrised Conjugates
The synthesis of fluorescently labeled this compound probes typically involves the covalent coupling of a fluorophore to a specific site on the peptide structure. Given that this compound is a peptide, common strategies for conjugation include targeting primary amines (e.g., the N-terminus or lysine (B10760008) side chains), carboxylic acids (C-terminus), or introduced thiol groups (e.g., through cysteine residues or modification). acs.org Lysine residues offer a common handle for amine-reactive fluorophores like N-hydroxysuccinimide (NHS) esters of fluorescein (B123965) or rhodamine derivatives. Alternatively, if the this compound sequence contains or can be modified to contain a cysteine residue, maleimide-activated fluorophores can be used for conjugation via thiol-ene chemistry. acs.org The choice of fluorophore depends on the desired excitation and emission wavelengths, photostability, and cellular permeability for live-cell imaging.
One approach demonstrated for somatostatin analogs, including vapreotide (B1663551), involves conjugation to nanoparticles like quantum dots, which possess inherent fluorescent properties. researchgate.netnih.govresearchgate.net This can be achieved using crosslinking agents that bridge functional groups on the peptide and the nanoparticle surface. For instance, amine-to-sulfhydryl crosslinkers have been used to conjugate vapreotide to quantum dots. nih.govresearchgate.net
Application in Cell-Based Receptor Localization Studies
Fluorescently labeled this compound probes can be applied in cell-based assays to visualize the distribution and dynamics of SSTRs and NK1R. Using techniques such as confocal microscopy and flow cytometry, researchers can observe the binding of the probe to receptors on the cell surface, track receptor internalization upon ligand binding, and study their intracellular localization. nih.govresearchgate.net
For example, studies using vapreotide conjugated to quantum dots have demonstrated specific binding and cellular uptake in cells expressing SSTRs, observed via confocal microscopy. nih.govresearchgate.net The fluorescence signal allows for the visualization of the probe within the cytoplasm, often appearing as punctate spots indicative of endocytic vesicles formed through receptor-mediated endocytosis. nih.gov Flow cytometry can provide quantitative data on the extent of probe binding and uptake in a cell population. researchgate.net
Illustrative Data: Cellular Uptake of Fluorescent this compound Probe
| Cell Line (SSTR Expression) | Probe Concentration | Incubation Time | Mean Fluorescence Intensity (Arbitrary Units) |
| SSTR-Positive | 100 nM | 30 min | 550 |
| SSTR-Positive + Excess Unlabeled this compound | 100 nM | 30 min | 120 |
| SSTR-Negative | 100 nM | 30 min | 80 |
Note: This table presents illustrative data to demonstrate the type of results expected from cellular uptake studies using fluorescently labeled this compound probes. Specific experimental values would depend on the cell line, probe, and conditions used.
Biotinylated this compound for Pull-Down Assays and Target Identification (In Vitro)
Biotinylation of this compound provides a powerful handle for affinity purification techniques, particularly pull-down assays, aimed at identifying and studying proteins that interact with this compound. Biotin (B1667282) forms a very strong non-covalent interaction with avidin (B1170675) or streptavidin, allowing for the efficient isolation of biotinylated molecules and their binding partners. acs.orgscience.gov
The synthesis of biotinylated this compound involves conjugating a biotin molecule to the peptide, similar to fluorophore conjugation, often targeting amine groups using biotinylation reagents like NHS-biotin. science.gov Linkers, such as polyethylene (B3416737) glycol (PEG) spacers, can be incorporated between biotin and the peptide to reduce steric hindrance and improve binding to immobilized avidin/streptavidin. researchgate.net
In a typical pull-down assay, biotinylated this compound is incubated with cell lysates or protein extracts. Proteins that bind to this compound will form complexes. These complexes are then captured by incubating the mixture with streptavidin-coated beads. After washing away non-specifically bound proteins, the proteins that specifically interacted with biotinylated this compound are eluted from the beads. These eluted proteins can then be analyzed by techniques such as Western blotting (if specific antibodies are available) or mass spectrometry for identification. science.govpatsnap.com This approach can be used to confirm known binding partners like SSTRs and potentially identify novel interacting proteins.
Illustrative Data: Proteins Identified in Biotinylated this compound Pull-Down Assay
| Protein Identified | Putative Interaction | Method of Identification |
| Somatostatin Receptor 2 (SSTR2) | Direct Binding | Mass Spectrometry, Western Blot |
| Somatostatin Receptor 5 (SSTR5) | Direct Binding | Mass Spectrometry, Western Blot |
| Protein X | Indirect Interaction/Complex Component | Mass Spectrometry |
Note: This table presents illustrative data to demonstrate the type of results expected from a biotinylated this compound pull-down assay. Actual identified proteins would depend on the cell type and experimental conditions.
Photoaffinity Labeling Strategies with this compound Analogs for Binding Site Elucidation
Photoaffinity labeling (PAL) is a technique used to identify the specific amino acid residues within a protein that are located at the binding site of a ligand. This involves synthesizing an analog of the ligand that contains a photoactivable functional group. dtic.milcohesionbio.com
For this compound, a photoactivable group (e.g., diazirine, benzophenone) would be incorporated into its structure at a position that is not critical for binding to its target receptor(s). acs.org The photoaffinity analog is incubated with the target protein (e.g., purified SSTR or in cell membranes) to allow specific binding to occur. Subsequent irradiation with UV light activates the photoactivable group, which then forms a covalent bond with amino acid residues in close proximity within the binding site. dtic.milcohesionbio.com
The covalently labeled protein can then be subjected to proteolytic digestion. The resulting peptides are analyzed by mass spectrometry to identify the peptide fragments that were labeled and, more specifically, the modified amino acid residues. cohesionbio.com This provides detailed structural information about the ligand-binding pocket on the receptor. While specific studies on photoaffinity labeling with this compound analogs were not found in the provided search results, the technique is a standard approach in chemical biology for characterizing ligand-receptor interactions for compounds like peptide analogs. cohesionbio.comresearchgate.net
This compound as a Scaffold for Rational Ligand Design (Pre-Clinical, Non-Therapeutic Focus)
The structure of this compound, as a well-characterized somatostatin analog with known affinity for SSTR subtypes and NK1R, serves as a valuable scaffold for the rational design of novel ligands for research purposes. researchgate.netacs.orgoup.comacs.org This process involves modifying the chemical structure of this compound to alter its binding affinity, selectivity for specific receptor subtypes (SSTR1-5) or NK1R, or to introduce other desired properties relevant to chemical biology research.
For instance, researchers can design this compound analogs with enhanced selectivity for a particular SSTR subtype to develop tools for studying the distinct roles of individual receptors. oup.comacs.org Modifications can also aim to create antagonists for specific receptors, which are useful for blocking endogenous ligand activity and dissecting signaling pathways. acs.org The introduction of functional handles for conjugation (as discussed in previous sections) is also a form of rational design to create probes. This design process often involves structure-activity relationship (SAR) studies, where systematic modifications to the this compound structure are made and the binding and functional effects of the resulting analogs are evaluated in vitro. researchgate.netoup.comacs.org Computational modeling and docking studies can also guide the design process by predicting how modifications might affect binding to the target receptor(s). dtic.mil The focus of this rational design is on creating chemical tools to probe biological systems and understand receptor function at a molecular level, rather than developing new therapeutic agents.
Emerging Concepts and Future Research Directions for Docrised Chemistry
Exploiting Docrised as a Scaffold for Macrocyclic Peptidomimetic Design
Macrocyclic peptides, such as this compound, possess constrained conformations that can confer desirable properties, including enhanced metabolic stability and improved target binding specificity compared to their linear counterparts. purdue.eduuwindsor.ca The cyclic structure of this compound, a somatostatin (B550006) analog, serves as a valuable scaffold for the design of peptidomimetics. Peptidomimetics are compounds that mimic the key structural and functional features of peptides but often incorporate non-peptide elements to overcome limitations like poor oral bioavailability and rapid degradation. upc.edu
Research in macrocyclic peptidomimetic design involves modifying the peptide backbone, incorporating non-natural amino acids, or introducing various linkers and cyclization strategies to fine-tune conformational rigidity and interaction with biological targets. upc.edujpt.comgoogle.comresearchgate.net For instance, different cyclization approaches, including amide bond formation (lactam bridges), disulfide bridges, thioether linkages, and click chemistry, can be employed to create diverse macrocyclic structures. jpt.comresearchgate.net By using the this compound scaffold as a starting point, researchers can explore modifications aimed at improving its pharmacological profile, such as altering receptor subtype selectivity or enhancing cellular permeability, without necessarily altering its core mechanism of action as a somatostatin receptor ligand. The design process often involves understanding the bioactive conformation of the parent peptide and using this information to guide the incorporation of mimetic elements that maintain or enhance the desired interactions. upc.edu
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Predict the binding affinity of potential analogs to different somatostatin receptor subtypes.
Design sequences that incorporate non-natural amino acids or modified backbones while maintaining the critical pharmacophore.
Optimize the macrocyclization strategy or linker chemistry to improve synthetic yield or stability.
Predict physicochemical properties relevant to developability, such as solubility and conformational flexibility.
Unconventional Synthetic Routes and Biocatalytic Approaches for this compound and Its Analogs
The synthesis of peptides, particularly complex cyclic peptides like this compound, can be challenging, often involving multi-step procedures and the use of significant amounts of organic solvents, raising environmental concerns. dcatvci.orgnih.govmdpi.comnih.gov Traditional methods like solid-phase peptide synthesis (SPPS), while robust, generate considerable waste. nih.govnih.gov Future research directions for this compound chemistry include exploring unconventional synthetic routes and biocatalytic approaches to develop more efficient and sustainable manufacturing processes.
Unconventional synthetic strategies include the development of peptide synthesis in aqueous or micellar media, aiming to reduce reliance on toxic organic solvents. nih.gov Other approaches focus on novel ligation strategies and macrocyclization techniques that can improve yields and simplify purification. researchgate.netmdpi.comrsc.org
Biocatalysis, utilizing enzymes as catalysts, offers a promising avenue for peptide synthesis and modification under mild, environmentally friendly conditions. purdue.eduroyalsocietypublishing.org Enzymes like non-ribosomal peptide synthetases (NRPSs) and peptide cyclases are naturally involved in the biosynthesis of cyclic peptides and can potentially be engineered or utilized in vitro for the synthesis or cyclization of this compound analogs. purdue.eduacs.org While applying biocatalysis to complex peptides can be challenging due to enzyme specificity and substrate scope, ongoing research is exploring the use of discrete cyclases and developing strategies to adapt enzymatic methods for a wider range of peptide structures. purdue.eduroyalsocietypublishing.orgacs.org The integration of chemical and enzymatic methods (chemoenzymatic synthesis) also represents a powerful approach to access complex peptide structures. nih.gov
This compound in Supramolecular Chemistry and Nanotechnology (if applicable to chemical research)
Peptides have emerged as versatile building blocks in supramolecular chemistry and nanotechnology due to their ability to self-assemble into ordered nanostructures through non-covalent interactions. nih.govregmednet.comub.edursc.org While this compound is primarily known as a therapeutic agent, the principles of peptide self-assembly and the creation of peptide-based functional materials could potentially intersect with research on this compound or its derivatives in future chemical investigations.
Research in this area explores how peptide sequence and structure influence self-assembly pathways and the resulting macroscopic properties of the formed materials, such as hydrogels, fibers, or vesicles. nih.govregmednet.com These peptide-based supramolecular assemblies have potential applications in areas like drug delivery, tissue engineering, and biosensing. regmednet.comrsc.orgbohrium.com
For a cyclic peptide like this compound, potential (though likely early-stage or theoretical) research in supramolecular chemistry and nanotechnology could involve:
Investigating the self-assembly behavior of modified this compound analogs designed to incorporate elements promoting controlled aggregation or interaction with other molecules.
Developing peptide-based delivery systems where this compound or its derivatives are encapsulated within or conjugated to self-assembled peptide nanostructures for targeted delivery.
Designing functional materials that incorporate this compound or its active core, potentially for applications requiring specific binding interactions or controlled release.
This area represents a frontier where the biological activity of peptides is combined with the principles of material science, offering novel avenues for utilizing peptide structures beyond their traditional therapeutic roles.
Challenges and Opportunities in Peptide Chemistry Research Exemplified by this compound
The field of peptide chemistry, while rapidly advancing, still faces significant challenges, many of which are exemplified by the development and study of peptide therapeutics like this compound. These challenges include:
Synthetic Complexity and Cost: The chemical synthesis of peptides, particularly longer or modified sequences, can be complex, expensive, and generate substantial waste. dcatvci.orgnih.govmdpi.comnih.gov
Limited Bioavailability and Stability: Peptides are often susceptible to enzymatic degradation, have poor membrane permeability, and short half-lives, limiting their oral bioavailability and requiring administration by injection. oup.com
Conformational Flexibility: While cyclization in this compound reduces flexibility compared to linear peptides, controlling the precise bioactive conformation remains a challenge in designing highly selective and potent analogs. purdue.edu
Analytical Challenges: Characterizing and quantifying peptides, especially in complex matrices, can be more challenging than for small molecules. oxfordglobal.com
Despite these challenges, the opportunities in peptide chemistry are substantial, driven by their inherent advantages and technological advancements:
High Specificity and Potency: Peptides can exhibit high specificity and potency for their targets, leading to potentially fewer off-target effects compared to small molecules. oup.comdcatvci.org
Diverse Biological Activities: Peptides encompass a wide range of biological activities, making them valuable candidates for various therapeutic areas. oup.com
Advancements in Synthesis: Development of more efficient, sustainable, and cost-effective synthetic methods, including green chemistry approaches and biocatalysis, is addressing manufacturing challenges. purdue.edunih.govmdpi.comnih.gov
Computational Tools: The integration of AI/ML and other computational methods is accelerating peptide discovery, design, and optimization. gubra.dkpolifaces.denih.govoup.com
Novel Delivery Strategies: Research into new delivery systems, including peptide-based nanomaterials, is aiming to improve bioavailability and enable alternative administration routes. regmednet.com
This compound, as a successful example of a peptide therapeutic derived from a natural product, highlights both the potential and the challenges in this field. Ongoing research building upon the understanding gained from compounds like this compound is crucial for overcoming existing limitations and unlocking the full therapeutic potential of peptides.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying Docrised’s biochemical properties?
- Methodology: Begin with a systematic literature review to identify gaps in existing studies (e.g., incomplete mechanistic pathways or unverified interactions). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate potential questions . For example:
- Weak question: "What does this compound do?"
- Improved question: "How does this compound modulate [specific pathway] in [cell type/model], and what are the downstream effects on [biological process]?"
- Ensure alignment with hypotheses and experimental design .
Q. What experimental design principles ensure reproducibility in this compound studies?
- Methodology:
- Variables: Define independent (e.g., this compound concentration), dependent (e.g., gene expression), and confounding variables (e.g., cell culture conditions).
- Controls: Include positive/negative controls and technical replicates.
- Documentation: Use standardized protocols (e.g., MIAME for microarray data) and pre-register designs on platforms like Open Science Framework .
- Example table for dose-response experiments:
| Concentration (µM) | Replicates | Assay Type | Timepoint (hr) |
|---|---|---|---|
| 0 (Control) | 3 | Western Blot | 24 |
| 10 | 3 | Western Blot | 24 |
Q. How to address inconsistent results in preliminary this compound toxicity assays?
- Methodology:
- Root-cause analysis: Check reagent purity (e.g., HPLC validation), equipment calibration, and biological variability (e.g., passage number of cell lines).
- Statistical rigor: Apply non-parametric tests (e.g., Mann-Whitney U) for small sample sizes or heterogeneous variance .
- Replication: Conduct independent repeats with blinded analysis to reduce bias .
Advanced Research Questions
Q. How to resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology:
- Comparative analysis: Map pharmacokinetic parameters (e.g., bioavailability, half-life) across models. Use computational modeling (e.g., PBPK) to predict in vivo outcomes from in vitro data .
- Mechanistic validation: Employ genetic knockouts or inhibitors to isolate pathways in animal models. Example workflow:
In vitro finding → Pathway X activation
↓
In vivo contradiction → No effect on Disease Y
↓
Hypothesis: Compensatory Pathway Z in vivo
↓
Test: Pathway Z knockout + this compound treatment
- Cite conflicting studies transparently and propose reconciliation strategies .
Q. What interdisciplinary approaches enhance mechanistic studies of this compound?
- Methodology:
- Integrate omics data: Combine transcriptomics, proteomics, and metabolomics to map this compound’s multi-level effects. Use bioinformatics tools (e.g., STRING for protein networks) .
- Collaborative frameworks: Partner with computational biologists for AI-driven target prediction or chemists for structural analogs synthesis.
- Example interdisciplinary table:
| Discipline | Contribution to this compound Research | Tools/Methods |
|---|---|---|
| Structural Biology | Binding site mapping | X-ray crystallography |
| Bioinformatics | Pathway enrichment analysis | Gene Ontology (GO) |
Q. How to optimize longitudinal studies on this compound’s chronic effects?
- Methodology:
- Sampling strategy: Use staggered cohorts to avoid cohort effects. For example:
Cohort 1: Baseline → 6 months → 12 months
Cohort 2: Baseline → 3 months → 9 months
- Data harmonization: Standardize endpoints (e.g., fibrosis score) across timepoints and validate biomarkers for consistency .
- Ethical compliance: Follow NIH guidelines for long-term animal studies, including humane endpoints and sample size justification .
Methodological Pitfalls to Avoid
- Overly broad questions: e.g., "What is this compound’s role in cancer?" lacks focus. Reframe to target specific mechanisms .
- Ignoring negative data: Report and analyze non-significant results to avoid publication bias .
- Tool misuse: Validate commercial assay kits for this compound-specific applications (e.g., cross-reactivity checks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
